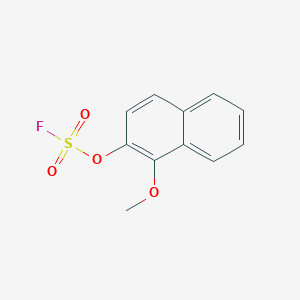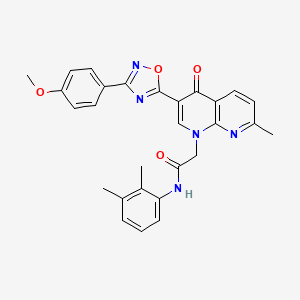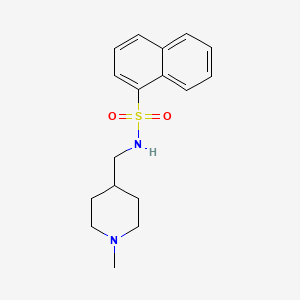![molecular formula C21H15N3O2 B2630884 (3-phenylbenzo[c]isoxazol-5-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone CAS No. 2320544-16-7](/img/structure/B2630884.png)
(3-phenylbenzo[c]isoxazol-5-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-phenylbenzo[c]isoxazol-5-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone, also known as PBIT, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. PBIT has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mécanisme D'action
The mechanism of action of (3-phenylbenzo[c]isoxazol-5-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This compound has also been found to inhibit the activity of certain signaling pathways that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. This compound has also been found to inhibit the growth and proliferation of cancer cells in vitro and in animal models of cancer. Additionally, this compound has been found to inhibit the replication of certain viruses, including HIV and hepatitis C.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3-phenylbenzo[c]isoxazol-5-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone in lab experiments is that it has a well-defined chemical structure and can be synthesized in large quantities with high purity. This makes it easier to study the compound and its effects in vitro and in animal models. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Orientations Futures
There are several future directions for research on (3-phenylbenzo[c]isoxazol-5-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone. One direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Another direction is to study its potential as a therapeutic agent for other diseases, such as viral infections and neurological disorders. Additionally, future research could focus on developing more potent and selective analogs of this compound that could be used as therapeutic agents.
Méthodes De Synthèse
The synthesis of (3-phenylbenzo[c]isoxazol-5-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone involves the reaction of 3-phenylisoxazol-5-amine with 5H-pyrrolo[3,4-b]pyridin-6(7H)-one in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis method has been optimized to produce this compound in large quantities and with high purity.
Applications De Recherche Scientifique
(3-phenylbenzo[c]isoxazol-5-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone has been extensively studied for its potential as a therapeutic agent. It has been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. This compound has also been found to have anti-cancer properties and has been studied for its potential as a cancer treatment. Additionally, this compound has been found to have anti-viral properties and has been studied for its potential as a treatment for viral infections such as HIV and hepatitis C.
Propriétés
IUPAC Name |
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(3-phenyl-2,1-benzoxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2/c25-21(24-12-16-7-4-10-22-19(16)13-24)15-8-9-18-17(11-15)20(26-23-18)14-5-2-1-3-6-14/h1-11H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPFWWXRNIRVSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2630810.png)
![1-allyl-7-isobutyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2630811.png)

![7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinazoline](/img/structure/B2630815.png)
![(Z)-ethyl 2-(3-(3,4,5-trimethoxyphenyl)acrylamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2630816.png)
![1-(3-chloro-2-methylphenyl)-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2630819.png)

![3-(2-chlorobenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2630822.png)
